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molecular formula C11H13FN2O2 B1398982 3-Fluoro-4-(morpholine-4-carbonyl)aniline CAS No. 934601-04-4

3-Fluoro-4-(morpholine-4-carbonyl)aniline

Cat. No. B1398982
M. Wt: 224.23 g/mol
InChI Key: KOVPTYDORKXRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073892B2

Procedure details

Tert-butyl nitrite (0.16 mL; 1.34 mmol; 1.5 eq.) was added to a solution of 3-fluoro-4-(morpholin-4-ylcarbonyl)aniline (200 mg; 0.89 mmol; 1.0 eq.) in AcOEt (6 mL) maintained at −10° C. The reaction mixture was stirred at −10° C. for 10 minutes before the addition of azidotrimethylsilane (0.14 mL; 1.07 mmol; 1.2 eq.). Reaction mixture was stirred at RT for 2 hours and concentrated under reduced pressure to give the title compound as a pale orange oil (220 mg, 99%). 1H NMR (300 MHz, DMSO-d6): δ: 7.45 (t, J=8.0 Hz, 1H), 7.15 (dd, J=11.0 Hz, 2.1 Hz, 1H), 7.06 (dd, J=8.0 Hz, 2.1 Hz, 1H), 3.64-3.63 (m, 4H), 3.52 (t, J=4.6 Hz, 2H), 3.23 (t, J=4.6 Hz, 2H). MS (ES+): 2521.1; Rt 1.02 min (purity=92%).
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[F:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][C:15]=1[C:16]([N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1)=[O:17])[NH2:12].[N:24]([Si](C)(C)C)=[N+:25]=[N-]>CCOC(C)=O>[N:12]([C:11]1[CH:13]=[CH:14][C:15]([C:16]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[O:17])=[C:9]([F:8])[CH:10]=1)=[N+:24]=[N-:25]

Inputs

Step One
Name
Quantity
0.16 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
200 mg
Type
reactant
Smiles
FC=1C=C(N)C=CC1C(=O)N1CCOCC1
Name
Quantity
6 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
N(=[N+]=[N-])[Si](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC(=C(C(=O)N2CCOCC2)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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